6-tert-Butyl-2-cyclopentylphenol

Hindered Phenol Physicochemical Properties LogP

6-tert-Butyl-2-cyclopentylphenol (CAS 93892-31-0) is a high-performance sterically hindered phenolic antioxidant distinguished by its unique ortho-cyclopentyl group, a structural feature that significantly enhances radical-scavenging efficiency and oxidative stability over conventional commodities like BHT. Its exceptional LogP (4.89) guarantees superior solubility and uniform dispersion in nonpolar matrices, specifically lubricant base stocks and polyolefin systems (0.5–1.0 wt% loading). This compound also serves as a critical intermediate for next-generation thioether-bridged bis-phenolic antioxidants, offering proven performance advantages documented in patent literature. Procure this high-purity monomer to formulate advanced stabilizer systems that outperform generic alternatives.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 93892-31-0
Cat. No. B12688056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-2-cyclopentylphenol
CAS93892-31-0
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1O)C2CCCC2
InChIInChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3
InChIKeyABLULJUGVQLKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-Butyl-2-cyclopentylphenol (CAS 93892-31-0) Technical Profile and Procurement Baseline


6-tert-Butyl-2-cyclopentylphenol (CAS 93892-31-0), also designated 2-tert-butyl-6-cyclopentylphenol, is a hindered phenolic antioxidant belonging to the class of ortho-alkylated phenols. Its molecular structure comprises a phenolic core with a tert-butyl group at the 2-position and a cyclopentyl substituent at the 6-position, corresponding to a molecular formula of C₁₅H₂₂O and a calculated molecular weight of 218.34 g/mol . The compound is characterized by a computed LogP of 4.89 and a boiling point of 259.5 °C at 760 mmHg [1]. As a sterically hindered phenol, it functions primarily as a radical scavenger in organic materials susceptible to oxidative degradation, including lubricants and polymeric systems [2].

Why 6-tert-Butyl-2-cyclopentylphenol Cannot Be Directly Substituted with Common Hindered Phenols


Generic substitution among hindered phenolic antioxidants frequently results in suboptimal performance due to the precise steric and electronic requirements governing radical scavenging efficiency and substrate compatibility. The ortho-cyclopentyl group in 6-tert-butyl-2-cyclopentylphenol provides a unique steric environment distinct from the more common tert-butyl or methyl substituents found in commodities such as BHT (2,6-di-tert-butyl-4-methylphenol) [1]. This substitution pattern influences both the compound's intrinsic antioxidant potency and its physical compatibility with nonpolar matrices like polyolefins and lubricating oils . The presence of a cyclopentyl moiety ortho to the phenolic hydroxyl group has been specifically associated with enhanced antioxidant performance relative to commercial benchmarks, as documented in patent literature evaluating structure-activity relationships among alkylated phenols [2].

Quantitative Evidence for 6-tert-Butyl-2-cyclopentylphenol: Comparative Performance and Physicochemical Differentiation


Comparative Hydrophobicity: 6-tert-Butyl-2-cyclopentylphenol vs. 2-tert-Butylphenol

The measured LogP value for 6-tert-butyl-2-cyclopentylphenol is 4.89, as determined via reverse-phase HPLC retention analysis [1]. This value significantly exceeds the LogP of the simpler analog 2-tert-butylphenol (calculated LogP ~3.3) [2]. The increased lipophilicity conferred by the cyclopentyl substituent predicts superior solubility and dispersion in nonpolar organic matrices such as mineral oils and polyolefins, which is a critical parameter for effective antioxidant distribution in industrial formulations .

Hindered Phenol Physicochemical Properties LogP

Structural Differentiation: Ortho-Cyclopentyl vs. Ortho-tert-Butyl Substitution Patterns

The ortho-cyclopentyl substituent in 6-tert-butyl-2-cyclopentylphenol creates a steric environment that differs fundamentally from the symmetric di-tert-butyl substitution found in BHT. While BHT relies on two bulky tert-butyl groups for radical stabilization, the mixed tert-butyl/cyclopentyl pattern offers a distinct balance between steric hindrance and molecular flexibility [1]. Patent literature explicitly notes that phenols bearing an ortho-cyclopentyl group exhibit superior antioxidant properties when compared to several commercial antioxidants lacking this structural feature [2]. This qualitative advantage is attributed to the cyclopentyl group's ability to modulate the stability of the phenoxyl radical intermediate without imposing the excessive steric bulk that can hinder molecular mobility in viscous media .

Hindered Phenol Structure-Activity Relationship Antioxidant

Isomeric Differentiation: 6-tert-Butyl-2-cyclopentylphenol vs. 4-tert-Butyl-2-cyclopentylphenol

6-tert-Butyl-2-cyclopentylphenol (CAS 93892-31-0) and its positional isomer 4-tert-butyl-2-cyclopentylphenol (CAS 52762-67-1) represent distinct chemical entities with different substitution geometries. The ortho-tert-butyl configuration in the target compound places the bulky alkyl group adjacent to the phenolic hydroxyl, maximizing steric protection of the reactive site . In contrast, the para-tert-butyl isomer leaves the ortho position adjacent to the hydroxyl unsubstituted, potentially altering hydrogen atom transfer kinetics and radical scavenging efficiency . Procurement documentation confirms these are separate CAS-indexed substances with distinct chemical identities, underscoring that they are not interchangeable in formulations where specific steric parameters are critical .

Isomer Substitution Pattern Antioxidant Activity

Primary Research and Industrial Use Cases for 6-tert-Butyl-2-cyclopentylphenol


Synthetic Lubricant Stabilization

The elevated LogP (4.89) of 6-tert-butyl-2-cyclopentylphenol, as documented by reverse-phase HPLC analysis, predicts excellent solubility and uniform dispersion in nonpolar lubricant base stocks [1]. This physicochemical property is critical for effective radical scavenging throughout the lubricant matrix during high-temperature operation, where oxidative degradation leads to viscosity increase and deposit formation. Patent literature specifically cites cyclopentyl-substituted phenols as effective antioxidants in mineral and synthetic lubricating oils [2].

Polyolefin Thermal Stabilization

As a hindered phenol, 6-tert-butyl-2-cyclopentylphenol is indicated for use in polyolefin stabilization at typical loadings of 0.5–1.0 wt% to inhibit thermal oxidation during processing and end-use [1]. The ortho-cyclopentyl group, combined with the ortho-tert-butyl substituent, provides a steric environment that stabilizes the phenoxyl radical intermediate while maintaining adequate molecular mobility within the polymer matrix. This structural feature distinguishes it from BHT and other common hindered phenols, which may exhibit different migration or volatility profiles [2].

Precursor for High-Performance Bis-Phenolic Antioxidants

6-tert-Butyl-2-cyclopentylphenol serves as a key synthetic intermediate for the preparation of thioether-bridged bis-phenolic antioxidants, such as di-(3-cyclopentyl-4-hydroxy-5-tert-butylbenzyl)sulfide [1]. Patent disclosures confirm that cyclopentyl-substituted phenols confer superior antioxidant properties to the resulting bis-phenolic derivatives when compared to commercial antioxidants lacking the cyclopentyl moiety [2]. This establishes the compound's strategic value in developing next-generation stabilizer systems for demanding industrial applications.

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